(E)-N-[1-(2-bromophenyl)ethyl]-2-phenylethenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine with a sulfonyl chloride to form the sulfonamide. The bromophenyl group could be introduced through electrophilic aromatic substitution or via a coupling reaction .Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. The bromine atom on the phenyl ring could be replaced via nucleophilic aromatic substitution. The sulfonamide group could be hydrolyzed under acidic or basic conditions .Scientific Research Applications
Novel Synthesis Approaches and Chemical Properties
A novel synthetic approach to ethenesulfonamides from 1-hydroxy-1-arylalkanes has been explored due to their significant applications in chemical and pharmaceutical fields. This method provides an efficient route for preparing E-arylethenesulfonamides, highlighting the versatility and potential utility of these compounds in various domains, including drug development and material science (Aramini et al., 2003)(Aramini et al., 2003).
Anticancer and Enzyme Inhibition Potentials
Research into the synthesis of brominated 2-phenitidine derivatives, including sulfonamide-linked structures, has demonstrated their value as inhibitors of cholinesterases. These findings suggest potential therapeutic applications for diseases like Alzheimer's, showcasing the broader implications of sulfonamide derivatives in medicinal chemistry (Abbasi et al., 2014)(Abbasi et al., 2014).
Environmental and Catalytic Applications
The study on Fenton-like degradation of ethidium bromide using magnetic nanocatalysts (MNCs) offers insights into environmental applications. This work not only demonstrates the potential of sulfonamide derivatives in enhancing catalytic degradation processes but also contributes to the development of more efficient methods for treating carcinogenic compounds (Xie et al., 2020)(Xie et al., 2020).
Advanced Material Synthesis
Explorations into the synthesis and structural characterization of ethyl formate precursors highlight the role of sulfonamide derivatives in creating novel materials. These studies pave the way for the development of advanced materials with specific functions, such as controlled release mechanisms for fumigation and antimicrobial applications (Zaitoon et al., 2019)(Zaitoon et al., 2019).
Directed Metalation and Synthetic Chemistry
The use of benzenesulfonamide as a Directed Metalation Group (DMG) exemplifies the innovative approaches in synthetic chemistry enabled by sulfonamide derivatives. This methodology facilitates the creation of complex organic molecules, offering new pathways for chemical synthesis and potential applications in drug discovery and material science (Familoni, 2002)(Familoni, 2002).
Mechanism of Action
Properties
IUPAC Name |
(E)-N-[1-(2-bromophenyl)ethyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2S/c1-13(15-9-5-6-10-16(15)17)18-21(19,20)12-11-14-7-3-2-4-8-14/h2-13,18H,1H3/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJWXIGZCCKUNI-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Br)NS(=O)(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1Br)NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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